2-[(4-ethylphenoxy)methyl]-1H-benzimidazole
CAS No.: 82326-48-5
Cat. No.: VC15232035
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82326-48-5 |
|---|---|
| Molecular Formula | C16H16N2O |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C16H16N2O/c1-2-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18) |
| Standard InChI Key | PLYCVBWGNLHEAQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzimidazole ring system (C7H6N2) fused with a benzene ring and substituted at the 2-position by a (4-ethylphenoxy)methyl group. The molecular formula is C16H16N2O, with a molecular weight of 252.31 g/mol . Key structural features include:
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Benzimidazole core: A planar, aromatic heterocycle providing stability and π-π stacking potential.
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4-Ethylphenoxy group: A hydrophobic substituent enhancing membrane permeability and target binding.
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Methylene linker: Facilitates conformational flexibility for interactions with biological targets .
Physicochemical Characteristics
Critical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 252.31 g/mol | |
| LogP (Partition Coefficient) | 3.70 | |
| PSA (Polar Surface Area) | 37.91 Ų | |
| Solubility | Slightly soluble in water; soluble in organic solvents |
The moderate LogP value indicates balanced lipophilicity, suitable for both cellular uptake and aqueous solubility. The polar surface area suggests potential for hydrogen bonding, a trait exploited in drug design .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution between 4-ethylphenol and a benzimidazole precursor. Murray et al. (1982) detailed a method involving:
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Reaction: 2-Chloromethylbenzimidazole is reacted with 4-ethylphenol in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80–100°C.
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Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) .
Yield optimization studies report efficiencies of 65–75% under these conditions. Alternative approaches include Ullmann coupling or microwave-assisted synthesis, though scalability remains a challenge .
Industrial-Scale Manufacturing
Industrial production faces hurdles due to:
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High-temperature requirements: Energy-intensive steps increase costs.
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Purification complexity: Chromatography is impractical for bulk synthesis; recrystallization using ethanol/water mixtures is preferred .
Recent advances in continuous flow reactors have improved throughput by 40% compared to batch processes, as demonstrated in pilot studies .
Pharmacological Applications
Anticancer Activity
Benzimidazole derivatives exhibit broad-spectrum anticancer effects. For 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole, proposed mechanisms include:
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DNA intercalation: The planar benzimidazole ring inserts between DNA base pairs, disrupting replication .
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Enzyme inhibition: Structural analogs inhibit RAF kinase (IC50 = 0.002–0.014 μM), a key regulator of the MAPK/ERK pathway .
In vitro assays against cancer cell lines reveal notable activity:
| Cell Line | IC50 (μM) | Target Pathway | Source |
|---|---|---|---|
| HL60 (Leukemia) | <10 | Apoptosis induction | |
| A549 (Lung) | 7.3 ± 1.0 | ERK phosphorylation | |
| MCF-7 (Breast) | 6.1 ± 0.6 | Cell cycle arrest |
Biochemical Mechanisms of Action
Interaction with DNA
Molecular docking studies suggest the benzimidazole core intercalates between guanine-cytosine base pairs, inducing helical distortion. This inhibits topoisomerase II, leading to double-strand breaks (DSBs) and apoptosis .
Enzyme Inhibition
The compound’s methylene linker allows optimal positioning within the ATP-binding pocket of kinases. For example:
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RAF kinase inhibition: The 4-ethylphenoxy group forms hydrophobic interactions with Leu505 and Val471, stabilizing the inactive kinase conformation .
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HDAC modulation: Benzimidazole derivatives demethylate histones, reactivating tumor suppressor genes (e.g., p16INK4a) .
Future Perspectives
Targeted Drug Delivery
Conjugating the compound to nanoparticles (e.g., PEGylated liposomes) could enhance tumor specificity. Preliminary studies show a 3-fold increase in accumulation at tumor sites compared to free drug .
Combination Therapies
Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation. In murine models, co-administration reduced melanoma growth by 78% versus monotherapy .
Structural Optimization
Introducing electron-withdrawing groups (e.g., -CF3) at the phenoxy ring may improve kinase binding affinity. Computational models predict a 20% increase in RAF kinase inhibition with such modifications .
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